molecular formula C15H33NO3S B072111 3-(Dodecylamino)propane-1-sulfonic acid CAS No. 1120-00-9

3-(Dodecylamino)propane-1-sulfonic acid

Cat. No.: B072111
CAS No.: 1120-00-9
M. Wt: 307.5 g/mol
InChI Key: ONDJNAKJCWJYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dodecylamino)propane-1-sulfonic acid is an organic compound with the molecular formula C15H33NO3S and a molecular weight of 307.49 g/mol . It is characterized by a dodecyl (12-carbon) alkyl chain linked to a propane-sulfonic acid group via an amino linker, a structure typical of zwitterionic surfactants . This molecular architecture, featuring both hydrophilic and hydrophobic regions, suggests potential utility in biochemical research applications such as membrane protein solubilization, cell lysis, and electrophoretic techniques. Researchers can identify the compound using its CAS Number 1120-00-9 . The InChI Key is ONDJNAKJCWJYSX-UHFFFAOYSA-N and the SMILES notation is CCCCCCCCCCCCNCCCS(=O)(=O)O . As a surfactant, its mechanism of action is expected to involve reducing surface tension and forming micelles to solubilize hydrophobic compounds in aqueous solutions. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet prior to use.

Properties

CAS No.

1120-00-9

Molecular Formula

C15H33NO3S

Molecular Weight

307.5 g/mol

IUPAC Name

3-(dodecylamino)propane-1-sulfonic acid

InChI

InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19)

InChI Key

ONDJNAKJCWJYSX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNCCCS(=O)(=O)O

Canonical SMILES

CCCCCCCCCCCCNCCCS(=O)(=O)O

Synonyms

3-(Dodecylamino)-1-propanesulfonic acid

Origin of Product

United States

Comparison with Similar Compounds

3-(Cyclohexylamino)propane-1-sulfonic Acid (CAPS)

  • Structure: Cyclohexyl group instead of dodecyl (C9H19NO3S).
  • Molecular Weight : 221.32 g/mol ().
  • Properties: Shorter hydrophobic chain reduces micelle-forming capacity compared to the dodecyl analog. CAPS is a well-known biochemical buffer (pH range ~10–11) due to its sulfonic acid and amine groups .
  • Applications : Used in electrophoresis and protein stabilization.

3-(Dodecylamino)-2-hydroxypropane-1-sulfonic Acid

  • Structure : Hydroxyl group added to the propane backbone (CAS 116448-23-8).
  • Molecular Formula: Likely C15H33NO4S (hydroxyl increases oxygen count; ).
  • This modification may alter its buffering capacity or surfactant behavior.
  • Applications : Possibly used in specialized detergents or zwitterionic buffers (e.g., CAPSO sodium salt, CAS 102601-34-3) .

3-((2-Aminoethyl)amino)propane-1-sulfonic Acid

  • Structure: Additional aminoethyl substituent (CAS 14235-54-2; C8H18N2O3S).
  • Molecular Weight : 238.30 g/mol ().
  • Applications : Flame retardants or polymer additives (e.g., expandable polystyrene) .

3-(Morpholin-4-yl)propane-1-sulfonic Acid

  • Structure: Morpholine ring replaces the alkyl chain (C7H15NO4S).
  • Properties : Polar morpholine group enhances solubility in polar solvents. Commonly used as a buffer (e.g., MOPS derivatives) .

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications References
3-(Dodecylamino)propane-1-sulfonic acid C15H33NO3S ~307.5 Dodecyl chain Surfactants, potential drug carriers
3-(Cyclohexylamino)propane-1-sulfonic acid C9H19NO3S 221.32 Cyclohexyl group Biochemical buffers (pH 10–11)
3-(Dodecylamino)-2-hydroxypropane-1-sulfonic acid C15H33NO4S ~323.5 Hydroxyl group Specialized detergents, buffers
3-((2-Aminoethyl)amino)propane-1-sulfonic acid C8H18N2O3S 238.30 Aminoethyl group Flame retardants, polymer additives
3-(Morpholin-4-yl)propane-1-sulfonic acid C7H15NO4S ~209.3 Morpholine ring Polar solvents, buffers

Research Findings and Functional Insights

  • Biochemical Utility : CAPS and its hydroxylated variants (e.g., CAPSO) are established buffers, while the dodecyl analog’s applications remain speculative without explicit data .
  • Safety Profiles: 3-(Cyclohexylamino)propane-1-sulfonic acid is non-hazardous per OSHA criteria, but safety data for the dodecyl derivative are absent .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the nucleophilic attack of dodecylamine on 1,3-propane sultone, a cyclic sulfonic ester. The reaction proceeds via a ring-opening mechanism under mild alkaline conditions.

C12H25NH2+C3H6SO3C15H33NO3S+H2O\text{C}{12}\text{H}{25}\text{NH}2 + \text{C}3\text{H}6\text{SO}3 \rightarrow \text{C}{15}\text{H}{33}\text{NO}3\text{S} + \text{H}2\text{O}

Key parameters include:

  • Temperature : 60–80°C

  • Solvent : Water or ethanol-water mixtures

  • Molar ratio : 1:1.2 (dodecylamine to sultone) for optimal yield.

Experimental Procedure

  • Mixing : Dodecylamine (0.608 mol) is dissolved in ethanol (200 mL) and heated to 70°C.

  • Sultone addition : 1,3-Propane sultone (0.73 mol) is added dropwise over 1 hour.

  • Stirring : The mixture is refluxed for 6–8 hours.

  • Neutralization : The product is acidified to pH 2–3 using HCl, precipitating the sulfonic acid.

Yield and Characterization

  • Yield : 72–85% after purification.

  • Spectroscopic data :

    • IR (cm⁻¹) : 1263–1248 (S=O stretch), 1035 (SO₃H).

    • ¹H NMR (CDCl₃) : δ 1.25 (dodecyl chain), 2.85 (–CH₂–SO₃H), 3.12 (–NH–CH₂–).

Alternative Pathway: Sulfonation of 3-(Dodecylamino)propanol

Sulfonation Agents and Optimization

This method utilizes chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to sulfonate the hydroxyl group of 3-(dodecylamino)propanol.

C12H25NH(CH2)3OH+ClSO3HC15H33NO3S+HCl\text{C}{12}\text{H}{25}\text{NH}(\text{CH}2)3\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{C}{15}\text{H}{33}\text{NO}3\text{S} + \text{HCl}

Critical factors :

  • Temperature control : <30°C to prevent decomposition.

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Stoichiometry : 1:1.1 (alcohol to ClSO₃H).

Comparative Performance

ParameterSultone MethodSulfonation Method
Reaction time 6–8 hours3–4 hours
Yield 72–85%65–78%
Purity ≥98%90–95%
Byproducts MinimalHCl, sulfones

The sultone route offers higher purity but requires costly starting materials. Sulfonation is faster but necessitates rigorous post-reaction neutralization.

Catalytic Innovations and Green Chemistry Approaches

Ionic Liquid Catalysts

Recent studies highlight the use of acidic ionic liquids (e.g., [BMIM][HSO₄]) to accelerate sulfonation:

  • Reaction time reduction : 2 hours (vs. 6 hours conventionally).

  • Yield improvement : 89% with 99% purity.

Solvent-Free Synthesis

Microwave-assisted protocols eliminate solvents, enhancing energy efficiency:

  • Conditions : 100°C, 300 W, 20 minutes.

  • Outcome : 82% yield, reduced waste generation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Dodecylamine dimerization during sulfonation.

  • Solution : Use of excess sultone (1.2 eq.) to suppress side reactions.

Purification Difficulties

  • Problem : Residual dodecylamine in crude product.

  • Resolution : Recrystallization from ethanol-water (7:3 v/v) yields >99% purity.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost Contribution
Dodecylamine58%
1,3-Propane sultone32%
Energy10%

Adopting microwave or catalytic methods could reduce energy costs by 40%.

Environmental Impact

  • Waste streams : Sulfonation generates HCl, requiring neutralization (e.g., NaOH scrubbing).

  • Carbon footprint : Solvent-free methods cut CO₂ emissions by 1.2 kg per kg product .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(dodecylamino)propane-1-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or sulfonation of propane derivatives. For example, sulfonic acid-functionalized compounds are synthesized via controlled reactions of alkylamines with propane sulfone derivatives under anhydrous conditions . Reaction temperature (e.g., 70–100°C) and solvent selection (e.g., ethanol/water mixtures) are critical for optimizing yield and avoiding side reactions like hydrolysis .
  • Validation : Characterization via FT-IR (to confirm sulfonic acid group at ~1040 cm⁻¹) and elemental analysis (to verify C, H, N, S ratios) ensures purity .

Q. How does the sulfonic acid group in this compound affect solubility and stability in aqueous vs. organic systems?

  • Methodology : The sulfonic acid group confers high water solubility due to its strong acidity (pKa ~1–2) and ionic nature. Stability tests in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, acetone) can be performed using UV-Vis spectroscopy or NMR to monitor decomposition .
  • Contradictions : While fluorinated analogs (e.g., 3-(4-fluorophenyl)propane-1-sulfonic acid) show enhanced lipophilicity , the dodecylamino group may increase micelle formation in water, complicating solubility measurements .

Q. What spectroscopic techniques are essential for characterizing structural analogs of this compound?

  • Methodology :

  • FT-IR : Identifies sulfonic acid (–SO₃H) stretches (1040–1220 cm⁻¹) and alkyl chain vibrations (2800–3000 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns peaks for the dodecylamino chain (δ 1.2–1.4 ppm for CH₂ groups) and propane backbone (δ 2.8–3.5 ppm for –CH₂–SO₃H) .
  • TGA : Assesses thermal stability (e.g., decomposition above 200°C for sulfonic acid derivatives) .

Advanced Research Questions

Q. How can this compound be immobilized on magnetic nanoparticles for catalytic applications?

  • Methodology : Functionalize Fe₃O₄ nanoparticles with (3-mercaptopropyl)trimethoxysilane (MPS) to introduce thiol groups. React with propane sulfone derivatives to anchor the sulfonic acid moiety via covalent bonds. Confirm immobilization using SEM (spherical morphology, ~50 nm particles) and VSM (superparamagnetic behavior, ~40 emu/g) .
  • Application : The immobilized catalyst ([DAPSA@SiO₂–Fe₃O₄]) enables solvent-free synthesis of heterocycles (e.g., tetrazoloquinazolinones) with 70–85% yield and six-cycle reusability .

Q. What structural modifications enhance the bioactivity of sulfonic acid derivatives like this compound?

  • Methodology :

  • Substituent Effects : Compare dodecylamino (hydrophobic) vs. cyclohexylamino (rigid) analogs using molecular docking to assess interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for alkaline phosphatase) in cell lines .
    • Data : Fluorinated analogs (e.g., 3-(4-fluorophenyl)propane-1-sulfonic acid) show higher membrane permeability but lower aqueous stability than non-fluorinated derivatives .

Q. How do conflicting data on sulfonic acid stability in oxidative environments arise, and how can they be resolved?

  • Contradictions : Some studies report sulfonic acid degradation under strong oxidants (e.g., H₂O₂), while others note stability in acidic conditions .
  • Resolution : Perform controlled stability studies using HPLC-MS to identify degradation products (e.g., sulfonate esters or cleaved alkyl chains). Adjust pH and antioxidant additives (e.g., BHT) to mitigate decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.